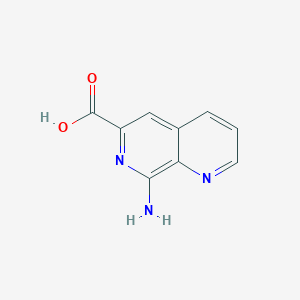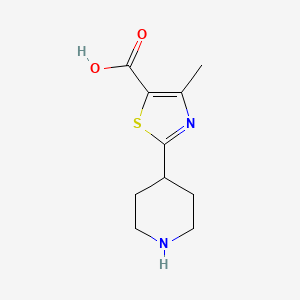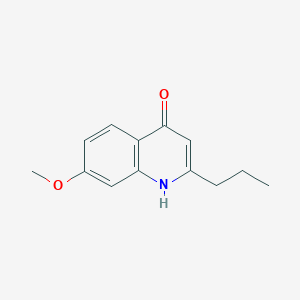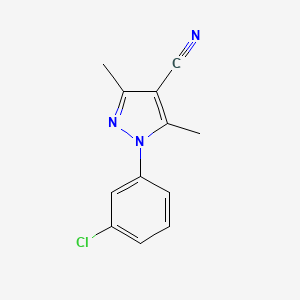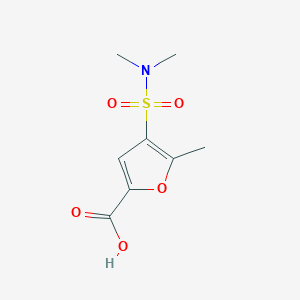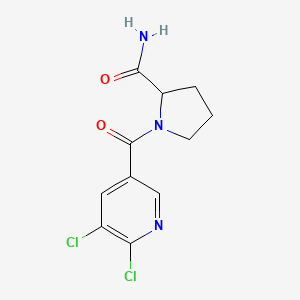
1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide
説明
“1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide” is a chemical compound with the molecular formula C11H11Cl2N3O2 . It has a molecular weight of 288.13 .
Molecular Structure Analysis
The molecular structure of “1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide” consists of a pyrrolidine ring attached to a dichloropyridine ring via a carbonyl group . The exact structural details are not provided in the retrieved sources.
Physical And Chemical Properties Analysis
“1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide” has a molecular weight of 288.13 . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.
科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is a common feature in medicinal chemistry. It’s used to create novel biologically active compounds due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide three-dimensional molecular coverage . This compound can serve as a scaffold for developing new drugs with potential applications in treating various diseases.
Enzyme Inhibition Studies
Compounds like 1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide are evaluated for their inhibitory activity on physiologically relevant enzymes such as carbonic anhydrases (CAs) . These studies are crucial for understanding the compound’s potential in treating conditions where enzyme activity is a factor, such as glaucoma or edema.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatography and mass spectrometry. Its well-defined structure and properties allow for the calibration of instruments and validation of analytical methods, which is essential for accurate measurement and analysis .
Organic Synthesis
This dichloropyridine derivative can act as an intermediate in organic synthesis. It can be used to introduce pyrrolidine and dichloropyridine moieties into more complex molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals .
Pharmacological Research
In pharmacology, the compound’s role in drug design is significant. It can be used to modify physicochemical parameters of drug candidates, influencing their ADME/Tox profiles. This is particularly important in the optimization of drug candidates for better efficacy and safety .
作用機序
The mechanism of action of “1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide” is not specified in the retrieved sources. Pyrrolidine derivatives are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
特性
IUPAC Name |
1-(5,6-dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c12-7-4-6(5-15-9(7)13)11(18)16-3-1-2-8(16)10(14)17/h4-5,8H,1-3H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGYLZDFKOEJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=C(N=C2)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



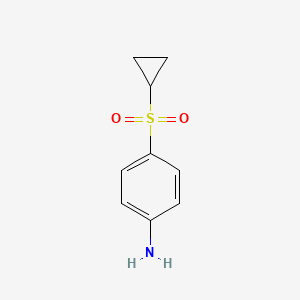
![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)
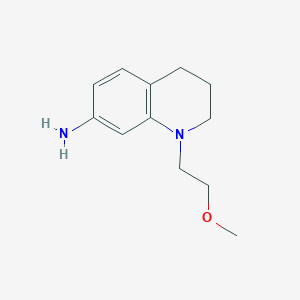
![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1451776.png)
